(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. Its molecular formula is and it has a molecular weight of approximately 144.17 g/mol. The compound features a hydroxymethyl group and a carboxamide functional group, which contribute to its chemical properties and biological activities. The IUPAC name for this compound is (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, and it can be represented by the InChI key DLKMVGSBOOTVRL-RXMQYKEDSA-N.
The biological activity of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide is influenced by its structural features. The presence of the hydroxymethyl and carboxamide groups allows the compound to interact with various biological targets, including enzymes and receptors. These interactions can affect biochemical pathways, potentially leading to therapeutic effects in areas such as neuropharmacology and medicinal chemistry .
The synthesis of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide typically involves several key steps:
In industrial applications, optimized reaction conditions are employed to enhance yield and purity, including the use of catalysts and purification methods like crystallization or chromatography.
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide has potential applications in various fields:
Interaction studies involving (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide focus on its binding affinity and activity against various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, research may involve assessing how the compound interacts with specific receptors or enzymes, influencing cellular pathways and responses .
Several compounds share structural similarities with (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide, each possessing unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylpyrrolidine-2-carboxamide | C6H12N2O | Lacks hydroxymethyl group |
| 4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid | C6H11NO3 | Contains a hydroxy group but different position |
| 1-Methylpiperidine-2-carboxylic acid | C6H11N | Piped structure instead of pyrrolidine |
These compounds are notable for their structural variations that influence their reactivity and biological activity. For example, while N-Methylpyrrolidine-2-carboxamide lacks the hydroxymethyl functionality, it still exhibits significant biological properties relevant in medicinal chemistry.